molecular formula C27H25F3N4O3S B11611757 2-methyl-N-(tetrahydrofuran-2-ylmethyl)-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

2-methyl-N-(tetrahydrofuran-2-ylmethyl)-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

Cat. No.: B11611757
M. Wt: 542.6 g/mol
InChI Key: JAYDPEMXGGGPCZ-UHFFFAOYSA-N
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Description

2-methyl-N-(tetrahydrofuran-2-ylmethyl)-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a trifluoromethyl group, and a phthalazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(tetrahydrofuran-2-ylmethyl)-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(tetrahydrofuran-2-ylmethyl)-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-methyl-N-(tetrahydrofuran-2-ylmethyl)-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(tetrahydrofuran-2-ylmethyl)-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyltetrahydrofuran: A solvent used in organic synthesis with similar structural features.

    N-(tetrahydrofuran-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine: A compound with a similar trifluoromethyl group and tetrahydrofuran ring.

Uniqueness

2-methyl-N-(tetrahydrofuran-2-ylmethyl)-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H25F3N4O3S

Molecular Weight

542.6 g/mol

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-5-[4-[3-(trifluoromethyl)anilino]phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C27H25F3N4O3S/c1-17-11-12-18(14-24(17)38(35,36)31-16-21-8-5-13-37-21)25-22-9-2-3-10-23(22)26(34-33-25)32-20-7-4-6-19(15-20)27(28,29)30/h2-4,6-7,9-12,14-15,21,31H,5,8,13,16H2,1H3,(H,32,34)

InChI Key

JAYDPEMXGGGPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

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